(S)-(-)-Trityl glycidyl ether
Overview
Description
“(S)-(-)-Trityl glycidyl ether” is a chemical compound used in various industries such as pharmaceuticals, agrochemicals, and materials science . It is used to prepare N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogs, which are potent prostaglandin D2 (PGD2) receptor antagonists . It can also be used as a starting material in the multi-step synthesis of (-)-actisonitrile .
Synthesis Analysis
“(S)-(-)-Trityl glycidyl ether” is used as a starting material in the multi-step synthesis of (-)-actisonitrile . It may also be used to prepare N-(p-alkoxy)benzoyl-2-methylindole-4-acetic acid analogs .Molecular Structure Analysis
The molecular formula of “(S)-(-)-Trityl glycidyl ether” is C22H20O2 . It has a molecular weight of 316.4 g/mol . The IUPAC name is (2S)-2-(trityloxymethyl)oxirane .Chemical Reactions Analysis
As a versatile organic compound, “(S)-(-)-Trityl glycidyl ether” is an important intermediate for the synthesis of other compounds .Physical And Chemical Properties Analysis
“(S)-(-)-Trityl glycidyl ether” is a solid substance . It has a melting point of 99-102 °C . The optical activity is [α]20/D -10.5°, c = 1 in chloroform .Scientific Research Applications
Synthesis of Linear Polymers and Copolymers : Glycidyl ethers, like (S)-(-)-Trityl glycidyl ether, are key in synthesizing linear polymers and copolymers with controlled properties. For instance, Urata and Takaishi (1994) describe how alkyl glycidyl ethers serve as building blocks for synthesizing surfactants and pharmaceuticals containing glyceryl ether skeletons, demonstrating their versatility in polymer chemistry Urata & Takaishi, 1994.
Production of Functionalized Polymers : Glycidyl ether derivatives are crucial in the production of functionalized polymers. Zhang and Wang (2015) highlight the potential of 1-ethoxyethyl glycidyl ether in constructing polymers with complex architectures, including block, graft, and hyperbranched copolymers, indicating the scope for complex polymer designs using glycidyl ether derivatives Zhang & Wang, 2015.
Drug Delivery Systems : Glycidyl ethers like (S)-(-)-Trityl glycidyl ether can be used to create drug carriers, especially in cancer therapy. Zhang et al. (2014) discuss the use of crosslinked poly(ethylene glycol) hydrogels with degradable phosphamide linkers, derived from glycidyl ethers, as potential biomaterials for drug delivery Zhang et al., 2014.
Optical and Electrochemical Applications : Glycidyl ethers are also relevant in optical and electrochemical applications. Mishurov et al. (2016) synthesized glycidyl ethers of quercetin and explored their solvatochromic effects and quadratic polarizability, demonstrating their potential in creating new polymeric NLO (Non-Linear Optical) materials Mishurov, Voronkin, & Roshal, 2016.
Biomedical Applications : Histamine-functionalized poly(allyl glycidyl ether) triblock copolymers, related to (S)-(-)-Trityl glycidyl ether, have been developed for biomedical applications. Lundberg et al. (2013) describe these as pH-responsive hydrogels suitable for various medical and biomedical applications Lundberg et al., 2013.
Safety And Hazards
“(S)-(-)-Trityl glycidyl ether” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . In case of inhalation, move the victim into fresh air . If it contacts the skin, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of contact with eyes, rinse with pure water for at least 15 minutes .
properties
IUPAC Name |
(2S)-2-(trityloxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSXUCMYFWZRAF-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428235 | |
Record name | (S)-(-)-Trityl glycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-Trityl glycidyl ether | |
CAS RN |
129940-50-7 | |
Record name | (2S)-2-[(Triphenylmethoxy)methyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129940-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(-)-Trityl glycidyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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